2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H27N5 and its molecular weight is 409.537. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Properties
Compounds structurally related to the specified chemical have been studied for their anti-inflammatory properties. For example, the synthesis of some pyrazolo[1,5-a]pyrimidines aimed to explore the relationship between structural modifications and their anti-inflammatory properties. A particular compound demonstrated high activity and a better therapeutic index than reference drugs, showing no ulcerogenic activity and potentially antiulcerogenic properties (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were screened for their activity against certain cancer cell lines, demonstrating a structure-activity relationship (SAR) that contributed to their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Synthesis Under Solvent-Free Conditions
A series of substituted pyrazolo[1,5-a]pyrimidines have been synthesized under solvent-free conditions, offering a green chemistry approach to the development of these compounds. This method affords high yields in short reaction times, indicating an efficient and environmentally friendly synthesis technique (Quiroga et al., 2008).
Novel Synthesis Methods
Research has also focused on developing new synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives. These methods aim to improve the efficiency of synthesis and allow for the creation of novel compounds with potential pharmacological activities. The exploration of these synthetic methods contributes to the broader understanding and application of these chemical structures in scientific research (Drev et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays an important role in learning and memory . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This results in an increased level of ACh in the synaptic cleft, enhancing cholinergic transmission . This can temporarily relieve symptoms and reduce memory impairment in AD patients .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests it may have good bioavailability .
Result of Action
The inhibition of AChE by the compound leads to an increase in the level of ACh, enhancing cholinergic transmission . This can result in improved cognitive function, providing temporary relief from symptoms and reducing memory impairment in AD patients .
Biochemical Analysis
Biochemical Properties
The compound has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It exhibits inhibitory activity against AChE, suggesting a role in modulating cholinergic neurotransmission . The compound’s interaction with AChE is characterized by both competitive and non-competitive inhibition .
Cellular Effects
In cellular contexts, the compound’s AChE inhibitory activity could influence various cellular processes. By modulating acetylcholine levels, it could impact cell signaling pathways, gene expression, and cellular metabolism related to cholinergic neurotransmission .
Molecular Mechanism
At the molecular level, the compound interacts with AChE, inhibiting its activity and thereby modulating acetylcholine levels . This interaction involves binding to the enzyme, which could involve both competitive and non-competitive mechanisms .
Properties
IUPAC Name |
11-methyl-10-phenyl-2-(4-phenylpiperazin-1-yl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5/c1-19-24(20-9-4-2-5-10-20)25-27-23-14-8-13-22(23)26(31(25)28-19)30-17-15-29(16-18-30)21-11-6-3-7-12-21/h2-7,9-12H,8,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUBENGHXBOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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